molecular formula C9H8Cl2O4 B13009689 Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

Cat. No.: B13009689
M. Wt: 251.06 g/mol
InChI Key: PRFFJHPDSUWPLE-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate typically involves the esterification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 2,5-dichloro-3-methoxybenzoic acid.

    Reduction: Formation of 2,5-dichloro-3-hydroxy-6-methoxybenzyl alcohol.

    Substitution: Formation of 2,5-dimethoxy-3-hydroxy-6-methoxybenzoate.

Scientific Research Applications

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate involves its interaction with specific molecular targets. The presence of chlorine atoms and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2,5-dichloro-3-hydroxybenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Methyl 2,5-dichloro-6-methoxybenzoate: Lacks the hydroxyl group, which may influence its chemical properties and applications.

    Methyl 3-hydroxy-6-methoxybenzoate:

Uniqueness: Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is unique due to the combination of chlorine atoms, hydroxyl, and methoxy groups on the benzene ring

Biological Activity

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is a chemical compound with significant biological activity, particularly in agricultural and medicinal applications. This article explores its biochemical properties, mechanisms of action, and potential uses, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its molecular formula is C10H9Cl2O4C_{10}H_{9}Cl_{2}O_{4} with a molecular weight of approximately 252.09 g/mol. The structure features two chlorine atoms at the 2 and 5 positions, a hydroxyl group at the 3 position, and a methoxy group at the 6 position of the aromatic ring.

1. Cellular Effects

Research indicates that this compound may influence various cellular functions, including:

  • Cell Signaling: It potentially alters signaling pathways, affecting gene expression and cellular metabolism.
  • Enzyme Interaction: The compound may interact with enzymes, possibly inhibiting or activating their activity, which can lead to changes in metabolic processes.

2. Antifeedant Activity

This compound has demonstrated notable antifeedant properties against certain herbivorous pests. This activity makes it a candidate for use in sustainable agricultural practices as a pesticide. Its effectiveness is attributed to its structural features that disrupt feeding behavior in insects.

The proposed mechanism of action involves:

  • Binding Interactions: The compound may bind to specific biomolecules within the target organisms, altering their normal physiological functions.
  • Gene Expression Modulation: Changes in gene expression profiles have been observed in studies involving this compound, suggesting its role in regulating biological responses at the genetic level.

1. Antifungal Activity

In studies assessing the antifungal potential of various benzoate derivatives, this compound exhibited significant activity against fungal pathogens. This suggests its potential application in treating fungal infections or as an agricultural fungicide .

2. Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits beneficial biological activities, high doses may lead to adverse effects. Future studies are necessary to establish safe dosage thresholds and long-term effects on non-target organisms.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-Hydroxy-3-MethoxybenzoateHydroxyl and methoxy groupsHigh antifeedant activity
Methyl 3-Hydroxy-4-MethoxybenzoateHydroxyl and methoxy groupsModerate antifungal activity
Methyl SalicylateHydroxyl and methoxy groups without dichlorinationAnti-inflammatory properties
Methyl 2,6-Dichloro-3-Hydroxy-4-MethoxybenzoateTwo chlorine atoms with hydroxyl and methoxy groupsNotable antifeedant properties

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C9H8Cl2O4

Molecular Weight

251.06 g/mol

IUPAC Name

methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O4/c1-14-8-4(10)3-5(12)7(11)6(8)9(13)15-2/h3,12H,1-2H3

InChI Key

PRFFJHPDSUWPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)OC)Cl)O)Cl

Origin of Product

United States

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